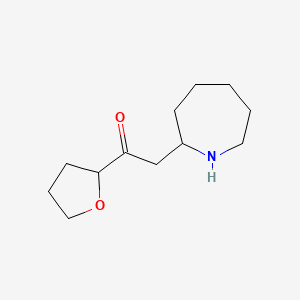

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

2-(azepan-2-yl)-1-(oxolan-2-yl)ethanone |

InChI |

InChI=1S/C12H21NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h10,12-13H,1-9H2 |

InChI Key |

HYMGQOQAVZEKTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)CC(=O)C2CCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azepan 2 Yl 1 Oxolan 2 Yl Ethan 1 One

Historical Perspectives on Related Azepane and Oxolane Ring Syntheses

The synthesis of the core heterocyclic structures of 2-(azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one—the azepane and oxolane rings—is deeply rooted in the history of organic chemistry. The seven-membered azepane ring, a saturated heterocycle, has been a subject of interest due to its presence in various natural products and pharmaceuticals. researchgate.net Historically, methods such as the Beckmann rearrangement of cyclohexanone (B45756) oxime and ring-expansion reactions of piperidines have been cornerstone techniques. researchgate.net More contemporary methods have focused on ring-closing metathesis (RCM), intramolecular cyclizations, and photochemical dearomative ring expansion of nitroarenes to provide access to complex and functionalized azepanes. researchgate.netnih.gov

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a ubiquitous five-membered oxygen-containing heterocycle found in countless natural products, including sugars and lignans. nih.govchemicalbook.com Its synthesis has a long history, with early methods often relying on the acid-catalyzed dehydration and cyclization of 1,4-diols. chemicalbook.com Over the years, the synthetic toolkit has expanded significantly to include methods such as intramolecular SN2 reactions, oxidative cyclization of alkenes, and ring-opening of smaller heterocycles like oxetanes. researchgate.netnih.gov These advancements have enabled remarkable control over the stereochemistry of substituted oxolane rings, which is crucial for the synthesis of biologically active molecules. nih.gov

Direct Synthesis Approaches to this compound

Direct synthetic approaches to the target molecule can be classified based on the key bond formation or ring construction step. These strategies can be envisioned to focus on the formation of the central ketone group or the construction of either the azepane or oxolane ring as the final or penultimate step.

Strategies Focusing on Ketone Moiety Formation

The most direct and convergent approach to the final molecule involves forming the ketone linker between pre-synthesized azepane and oxolane fragments. This strategy relies on standard ketone synthesis methodologies. One plausible route is the acylation of an organometallic derivative of a protected 2-methylazepane (B1295868) with an activated carboxylic acid derivative of oxolane-2-carboxylic acid.

For example, 2-lithioazepane (protected at the nitrogen) could be reacted with oxolane-2-carbonyl chloride. Alternatively, a Weinreb amide of oxolane-2-carboxylic acid could be used to ensure the reaction stops at the ketone stage without over-addition.

Table 1: Proposed Reagents for Ketone Moiety Formation

| Azepane Precursor (Protected) | Oxolane Acylating Agent | Coupling Method |

|---|---|---|

| N-Boc-2-lithioazepane | Oxolane-2-carbonyl chloride | Nucleophilic Acyl Substitution |

| N-Boc-azepan-2-ylzinc chloride | Oxolane-2-carbonyl chloride | Negishi Coupling |

| N-Boc-2-methylazepane | Oxolane-2-carboxylic acid | Directed Ortho Metalation/Acylation |

Strategies Focusing on Azepane Ring Closure

In this approach, the oxolane-ketone portion is attached to a linear precursor that is then cyclized to form the seven-membered azepane ring. This method is advantageous when building complex substitution patterns on the azepane ring. A variety of ring-closing reactions can be employed. For instance, intramolecular reductive amination of a linear amino-aldehyde or ring-closing metathesis (RCM) of a diene precursor are powerful modern techniques for this purpose. chem-soc.siresearchgate.net

A hypothetical precursor, such as an amino-ketone derived from 1-(oxolan-2-yl)non-8-en-1-one, could undergo RCM followed by reduction to yield the target azepane ring system.

Strategies Focusing on Oxolane Ring Incorporation

While less common for this specific target, a synthesis could be designed where the azepane-ketone fragment is assembled first, followed by the formation of the oxolane ring. This could be achieved by starting with a derivative of 2-acetylazepane that bears a side chain suitable for cyclization. For example, a precursor like 2-(5-hydroxy-1-oxopentyl)azepane could undergo an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization to form the oxolane ring. Another advanced method involves the ring expansion of a substituted oxetane. chemicalbook.com

Convergent and Linear Synthetic Routes to this compound

The synthesis of a molecule with distinct subunits like this compound can be approached through either a linear or a convergent strategy.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. wikipedia.orgscholarsresearchlibrary.com This approach is generally more efficient for complex molecules as it maximizes the preservation of chemical yield and allows for easier purification of intermediates. scholarsresearchlibrary.com For the target compound, a convergent route would involve the separate synthesis of a suitable 2-substituted azepane and a 2-substituted oxolane, followed by their coupling via ketone formation as described in section 2.2.1. This is widely considered the more strategic and efficient approach.

| Application to Target | Building the molecule from an acyclic precursor sequentially. | Synthesizing azepane and oxolane fragments separately, then coupling them. |

Stereoselective Synthesis of Chiral Isomers of this compound

The target molecule possesses at least two stereocenters, one at the C2 position of the azepane ring and one at the C2 position of the oxolane ring. Therefore, four possible stereoisomers exist. A stereoselective synthesis is required to produce a single, desired isomer.

The most effective strategy for achieving this is to use a convergent approach starting from chiral, non-racemic building blocks (the "chiral pool").

Chiral Azepane Precursors: Enantiopure 2-substituted azepanes can be synthesized from readily available chiral starting materials such as amino acids. For example, L-lysine can be elaborated and cyclized to form a chiral azepane derivative.

Chiral Oxolane Precursors: The chiral pool is rich in oxolane-based starting materials, most notably carbohydrates. For instance, commercially available 2-deoxy-D-ribose can be chemically transformed into a chiral 2-substituted oxolane derivative suitable for coupling. nih.gov

By synthesizing an enantiopure azepane fragment and an enantiopure oxolane fragment and then coupling them, a specific stereoisomer of this compound can be obtained. The stereochemical integrity of the chiral centers must be maintained throughout the coupling and any subsequent deprotection steps.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

There is no available research or published data concerning the application of green chemistry principles to the synthesis of this compound. The development of sustainable synthetic routes would typically involve considerations such as:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources.

Solvent Selection: Utilizing greener solvents with reduced environmental impact or developing solvent-free reaction conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption.

Catalysis: Favoring catalytic reagents over stoichiometric ones to reduce waste.

Without established synthetic methods, the application and optimization of these principles for this compound remain theoretical.

Catalytic Methodologies in the Synthesis of this compound

Similarly, there are no specific catalytic methodologies reported for the synthesis of this compound. In a hypothetical synthetic design, various catalytic strategies could be envisioned for the key bond-forming steps. These might include:

Catalytic C-C Bond Formation: Reactions such as catalytic acylations or alkylations to connect the azepane and oxolane-ethanone fragments.

Catalytic Hydrogenation/Reductive Amination: Potential strategies for the synthesis of the azepane ring system from unsaturated precursors.

Enantioselective Catalysis: Methods to control the stereochemistry at the chiral centers of the molecule, should a specific stereoisomer be desired.

However, without experimental data, any discussion of catalyst selection, reaction conditions, yields, and selectivity would be speculative. Further research is required to develop and document effective synthetic protocols for this compound, which would then allow for the exploration and implementation of green and catalytic approaches.

Chemical Reactivity and Transformations of 2 Azepan 2 Yl 1 Oxolan 2 Yl Ethan 1 One

Reactivity at the Ketone Moiety

The carbonyl group (C=O) of the ketone is a primary site of reactivity due to its polarity, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic.

Nucleophilic addition is a characteristic reaction of ketones. ncert.nic.inck12.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org This intermediate is then typically protonated to yield an alcohol. openstax.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which pushes the pi electrons onto the oxygen atom. libretexts.org

The reactivity of the ketone in 2-(azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is influenced by steric hindrance from the adjacent bulky azepane and oxolane rings. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.inlibretexts.org

Common nucleophilic addition reactions applicable to this ketone include:

Reaction with Organometallic Reagents (e.g., Grignard Reagents): Treatment with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol.

Reduction with Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol. ncert.nic.innumberanalytics.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) would result in the formation of a cyanohydrin. ncert.nic.in

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) would convert the carbonyl group into an alkene (C=CHR).

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Reagent | Product Type |

| CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |

| NaBH₄, MeOH | Secondary Alcohol |

| HCN, KCN | Cyanohydrin |

| Ph₃P=CH₂ | Alkene |

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) makes the ketone susceptible to enolate formation. masterorganicchemistry.com The carbonyl group's electron-withdrawing nature increases the acidity of these α-hydrogens. ncert.nic.in Deprotonation by a suitable base, such as an alkoxide or lithium diisopropylamide (LDA), generates a nucleophilic enolate ion. wikipedia.orgbham.ac.uk

This enolate can then react with various electrophiles in α-substitution reactions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, strong base like LDA tends to form the less substituted (kinetic) enolate, while a weaker base in a protic solvent favors the more substituted (thermodynamic) enolate. masterorganicchemistry.com

Key alpha-substitution reactions include:

Alkylation: The enolate can be alkylated by reacting with an alkyl halide. jove.com This reaction proceeds via an SN2 mechanism. jove.com

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-position can be halogenated.

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction to form a β-hydroxy ketone.

Table 2: Examples of Alpha-Substitution Reactions

| Reagent(s) | Reaction Type | Product Feature |

| 1. LDA, THF; 2. CH₃I | Alkylation | Methyl group at α-carbon |

| NaOH, Br₂ | Halogenation | Bromine at α-carbon |

| 1. LDA, THF; 2. Acetone | Aldol Addition | β-hydroxy ketone |

The ketone moiety can undergo both reduction and oxidation.

Reductive Transformations:

Reduction to Alcohols: As mentioned, hydride reagents reduce the ketone to a secondary alcohol. fiveable.me Catalytic hydrogenation can also achieve this transformation. numberanalytics.com

Reduction to Hydrocarbons: The carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) via methods like the Clemmensen reduction (using zinc-amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). ncert.nic.in

Oxidative Transformations: Ketones are generally resistant to oxidation compared to aldehydes. ncert.nic.in However, under harsh conditions with strong oxidizing agents, oxidative cleavage of the C-C bond adjacent to the carbonyl can occur. A specific oxidation reaction for methyl ketones is the haloform reaction , where treatment with a halogen in a basic solution converts them into a carboxylate and a haloform (e.g., iodoform). ncert.nic.innumberanalytics.com Since the target molecule is not a methyl ketone, it would not undergo a positive haloform test. The Baeyer-Villiger oxidation converts ketones to esters using a peracid. fiveable.menumberanalytics.com

Reactivity of the Azepane Ring System

Azepane is a saturated seven-membered nitrogen-containing heterocycle. wikipedia.org Its reactivity is centered on the secondary amine functionality.

The lone pair of electrons on the nitrogen atom makes the azepane ring nucleophilic and basic.

N-Alkylation: The secondary amine can be alkylated with alkyl halides to form a tertiary amine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides will form an N-acyl derivative (an amide).

N-Sulfonylation: Treatment with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base yields an N-sulfonamide.

Reaction with Carbon Dioxide: Like many amines, azepane can react with carbon dioxide. wikipedia.org

These reactions can be influenced by the steric bulk of the rest of the molecule.

The azepane ring is aliphatic and does not undergo electrophilic aromatic substitution. Functionalization of the azepane ring at positions other than the nitrogen is generally challenging and would require specific synthetic strategies, often involving ring-opening and re-closing sequences or the use of pre-functionalized starting materials. Recent synthetic methods have explored strategies to create complex, substituted azepanes. researchgate.netnih.gov

Reaction Mechanisms and Kinetic Studies of this compound TransformationsNo mechanistic or kinetic studies for any transformation of this compound have been published.

It is possible that research on this compound exists in proprietary databases, corporate archives, or is yet to be published. However, based on the currently accessible body of scientific literature, a detailed exposition on the chemical reactivity and transformations of this compound cannot be provided.

Structural Elucidation and Conformational Analysis of 2 Azepan 2 Yl 1 Oxolan 2 Yl Ethan 1 One

Spectroscopic Methodologies for Structure Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the connectivity, functional groups, and stereochemical arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Given the two chiral centers at the C2 position of the azepane ring and the C2 position of the oxolane ring, the compound can exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). The precise chemical shifts and coupling constants would differ for each diastereomer.

Predicted ¹H and ¹³C NMR Data: The expected chemical shifts are based on the analysis of similar structural fragments. The azepane and oxolane protons adjacent to heteroatoms and the protons alpha to the carbonyl group would resonate in characteristic downfield regions.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~210-215 | H on α-CH₂, H on Oxolane-C2 |

| α-CH₂ | ~2.8-3.2 (diastereotopic) | ~45-50 | H on Azepane-C2, H on Oxolane-C2, C=O |

| Azepane-C2 | ~3.0-3.5 | ~60-65 | H on α-CH₂, H on Azepane-C3, H on Azepane-C7 |

| Azepane-C3 to C6 | ~1.4-1.9 (complex multiplets) | ~25-35 | - |

| Azepane-C7 | ~2.9-3.3 (diastereotopic) | ~45-50 | H on Azepane-C2, H on Azepane-C6 |

| N-H | ~1.5-2.5 (broad) | - | - |

| Oxolane-C2 | ~4.2-4.6 | ~75-80 | H on α-CH₂, H on Oxolane-C3, C=O |

| Oxolane-C3, C4 | ~1.8-2.2 (complex multiplets) | ~25-30 | - |

| Oxolane-C5 | ~3.8-4.1 (diastereotopic) | ~68-72 | H on Oxolane-C4, H on Oxolane-C2 |

2D NMR: A ¹H-¹H COSY experiment would confirm proton-proton couplings within the azepane and oxolane rings. An HSQC spectrum would link each proton to its directly attached carbon. Crucially, HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would reveal long-range (2-3 bond) correlations, such as from the protons on the methylene (B1212753) bridge (α-CH₂) to the carbonyl carbon and the C2 carbons of both rings, thereby confirming the connectivity of the entire molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption bands.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of a ketone. For a saturated, aliphatic ketone, this peak typically appears around 1715 cm⁻¹. libretexts.org

N-H Stretch and Bend: The secondary amine of the azepane ring would exhibit a moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹ and a bending vibration around 1550-1650 cm⁻¹.

C-O-C Stretch: The ether linkage in the oxolane ring will produce a strong C-O-C stretching band, typically in the 1050-1150 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching vibrations from the methylene groups in the rings and the linker will appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Azepane) | Stretch | 3300 - 3500 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |

| N-H (Azepane) | Bend | 1550 - 1650 | Medium |

| C-O-C (Oxolane) | Asymmetric Stretch | 1050 - 1150 | Strong |

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₂₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, providing further structural confirmation.

Plausible Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of the oxolanyl group or the azepanyl-methyl group, resulting in characteristic fragment ions.

Ring Cleavage: Fragmentation of the azepane or oxolane rings can also occur, leading to a series of smaller ions.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. youtube.com

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Process |

|---|---|---|

| 212.1645 | [M+H]⁺ | Protonated Molecular Ion |

| 128.0757 | [C₇H₁₀NO]⁺ | α-cleavage, loss of oxolane ring |

| 112.0762 | [C₇H₁₂N]⁺ | Cleavage at C-C bond alpha to carbonyl |

| 85.0500 | [C₅H₉O]⁺ | α-cleavage, loss of azepanyl-methyl group |

| 71.0494 | [C₄H₇O]⁺ | Fragmentation of the oxolane ring |

Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its stereoisomers. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The ketone carbonyl group acts as a chromophore. The n→π* electronic transition of the carbonyl group, which occurs around 280-300 nm, is inherently sensitive to the chiral environment. The sign and magnitude of the Cotton effect observed in the CD spectrum are directly related to the absolute configuration of the chiral centers adjacent to the carbonyl group. Each of the four possible stereoisomers would be expected to produce a distinct CD spectrum, allowing for their differentiation and potential assignment of absolute configuration by comparing experimental data with theoretical calculations.

X-ray Crystallography of this compound and its Crystalline Derivatives

Single-crystal X-ray crystallography provides the most unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for the title compound has been reported, this method would be the ultimate tool for confirming its connectivity, configuration, and conformation.

A successful crystallographic analysis would yield:

Molecular Connectivity: Unambiguous confirmation of the atomic connections.

Absolute Stereochemistry: If a suitable crystalline derivative with a known stereocenter is prepared, the absolute configuration of the two chiral centers can be determined.

Solid-State Conformation: The precise conformation of the azepane and oxolane rings, as well as the orientation of the substituent groups and the torsion angles of the connecting chain, would be revealed.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including any hydrogen bonding involving the N-H group and the carbonyl oxygen, would be elucidated. The structure of azepane and its derivatives has been confirmed in other molecules using X-ray crystallography. rsc.org

Conformational Preferences and Dynamic Behavior of this compound

In solution, the molecule is not static but exists as an equilibrium of different conformers. Understanding these preferences is key to understanding its properties.

Azepane Ring Conformation: The seven-membered azepane ring is highly flexible and can adopt several low-energy conformations, most commonly twist-chair and chair forms. The position of the substituent at C2 will influence this equilibrium. Computational modeling and variable-temperature NMR studies could provide insight into the energy barriers between these conformers. rsc.org

Oxolane Ring Conformation: The five-membered tetrahydrofuran (B95107) (oxolane) ring typically adopts envelope or twist (half-chair) conformations, which rapidly interconvert. The C2-substituent will likely favor a pseudo-equatorial position to minimize steric hindrance.

The combination of these conformational possibilities leads to a complex potential energy surface. The dominant solution-state conformation may differ from the one observed in a crystal structure, highlighting the importance of using both solution-phase (NMR) and solid-state (X-ray) methods for a complete structural picture.

Ring Conformations (Azepane and Oxolane)

Azepane Ring Conformation

The azepane ring, a seven-membered saturated heterocycle, is a flexible system that can adopt several non-planar conformations to minimize steric and torsional strain. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane have a more complex potential energy surface with multiple low-energy conformers. High-level electronic structure calculations have indicated that the twist-chair conformation is generally the most stable for azepane and related heterocycles. nih.gov The chair conformation is often associated with a transition state. nih.gov The conformational diversity of substituted azepanes is a key factor in their bioactivity, and the introduction of substituents can bias the ring towards a single major conformation. rsc.orglifechemicals.com

Computational studies on azepane have provided insights into its geometric parameters. The calculated bond angles and lengths can deviate from ideal tetrahedral geometry due to ring strain. nih.gov

Interactive Data Table: Calculated Geometric Parameters of the Azepane Ring

| Parameter | Value | Reference |

| C-N Bond Length | ~1.46 Å | nih.gov |

| C-C Bond Length | ~1.53 Å | nih.gov |

| C-N-C Bond Angle | ~116.2° | nih.gov |

| C-C-C Bond Angle | 114.8-116.9° | nih.gov |

Note: These are generalized values from computational studies on the parent azepane ring and may vary in the substituted title compound.

Oxolane Ring Conformation

The five-membered oxolane (tetrahydrofuran) ring is also non-planar and exhibits a phenomenon known as pseudorotation. This process involves the continuous interconversion between a series of envelope (Cs symmetry) and twist (C2 symmetry) conformations. smu.edu In this dynamic equilibrium, the puckering of the ring moves around the five atoms. The specific conformation of a substituted oxolane ring can be described by its puckering parameters, the puckering amplitude (q) and the phase angle of pseudorotation (Φ). dntb.gov.ua While the parent oxolane is a slightly hindered pseudorotor, substitution can create preferential conformations. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational behavior of oxolane rings. The values of vicinal proton-proton coupling constants (3JHH) are dependent on the dihedral angles between the protons, which in turn are determined by the ring's conformation. mdpi.comresearchgate.net

Interactive Data Table: Typical NMR Coupling Constants for the Oxolane Ring

| Coupling Constant | Typical Value (Hz) | Conformational Dependence | Reference |

| 1J(C2H) | ~144.6 | Dependent on the inductive effect of the oxygen atom. | mdpi.com |

| 1J(C3H) | ~132.2 | Dependent on the inductive effect of the oxygen atom. | mdpi.com |

| 1J(C2C3) | ~34.0 | Less sensitive to conformation. | mdpi.com |

| 1J(C3C4) | ~34.2 | Less sensitive to conformation. | mdpi.com |

Note: These values are for the parent tetrahydrofuran and will be influenced by substitution in the title compound.

Rotational Isomerism around Single Bonds

The carbonyl group's planarity influences the rotational barrier of the adjacent C-C bonds. For α-keto amides, which share some structural similarity, the barrier to rotation around the C-C bond between the two carbonyl groups is relatively low. wayne.edu In the case of this compound, the steric bulk of the azepane and oxolane rings will significantly influence the preferred dihedral angles. The molecule will likely adopt conformations that minimize steric clashes between the two rings.

The rotational barrier for a typical C-C single bond in an alkane is in the range of 3-10 kcal/mol. researchgate.net For the title compound, the presence of heteroatoms and the chiral centers at the 2-positions of both rings will create a more complex rotational energy landscape. The molecule will likely favor staggered conformations to alleviate torsional strain.

Inter-Ring Interactions and Their Influence on Conformation

The proximity of the azepane and oxolane rings in this compound allows for the possibility of through-space, non-covalent interactions that can significantly influence the molecule's preferred conformation. These interactions can include intramolecular hydrogen bonding and van der Waals forces.

A key potential interaction is an intramolecular hydrogen bond between the nitrogen-bound hydrogen (N-H) of the azepane ring, acting as a hydrogen bond donor, and the oxygen atom of the oxolane ring or the carbonyl oxygen, acting as hydrogen bond acceptors. The formation of such a hydrogen bond would create a pseudo-cyclic structure, restricting the conformational freedom of the molecule and stabilizing a specific arrangement of the two rings. nih.gov Studies on piperidine-containing systems have shown that intramolecular hydrogen bonds between the N-H group and a hydroxyl or ether oxygen can stabilize specific conformations. acs.orgnih.gov The strength and existence of such a bond would depend on the geometry of the lowest energy conformer.

Computational and Theoretical Studies on 2 Azepan 2 Yl 1 Oxolan 2 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods would provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's stability, reactivity, and spectroscopic characteristics.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Density Functional Theory (DFT) is a robust method for this purpose. A typical approach would involve using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), to perform a geometry optimization. This process minimizes the molecule's energy to find its equilibrium geometry.

The optimization would yield precise bond lengths, bond angles, and dihedral angles. For 2-(azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one, particular attention would be given to the conformation of the flexible seven-membered azepane ring and the five-membered oxolane ring, as well as their relative orientation. Studies on related seven-membered heterocycles like azepane have utilized similar DFT methods to investigate their structural properties. nih.govresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.21 Å |

| Bond Length | C-N (Azepane) | ~1.47 Å |

| Bond Length | C-O (Oxolane) | ~1.43 Å |

| Bond Angle | N-C-C (Azepane Ring) | ~112° |

| Bond Angle | O-C-C (Oxolane Ring) | ~108° |

| Dihedral Angle | C-C-C-N (Azepane Ring) | Varies (Chair/Boat) |

Note: This table is illustrative and contains expected values based on general chemical principles.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

A DFT calculation would map the distribution of these orbitals. For this compound, the HOMO would likely be localized on the nitrogen atom of the azepane ring and the oxygen of the ketone, which are regions of high electron density. The LUMO would be expected to be centered on the carbonyl group (C=O), a known electron-accepting site. Analysis of related heterocycles like azepane and oxepane (B1206615) has similarly focused on frontier orbitals to understand reactivity. nih.govresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies (in eV)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table is illustrative. The values represent a typical stable organic molecule.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution on the molecule's surface. It maps regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue).

For this compound, an ESP analysis would highlight the electronegative oxygen atom of the carbonyl group as a site for electrophilic attack. The region around the nitrogen atom in the azepane ring would also show negative potential, while the hydrogen atom attached to it would be a site of positive potential, indicating its potential role as a hydrogen bond donor. Such analyses are standard in computational studies of drug-like molecules and heterocyclic systems. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational methods can model the step-by-step mechanism of chemical reactions. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. For a molecule like this compound, one might study reactions such as N-alkylation at the azepane ring or nucleophilic addition to the ketone. DFT calculations would be used to locate the geometries of reactants, products, and transition states, providing insight into the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While quantum calculations focus on a single, static molecule, Molecular Dynamics (MD) simulations model the behavior of a molecule over time, including its interactions with solvent molecules. An MD simulation of this compound in a solvent like water would reveal its dynamic conformational flexibility. The azepane ring, known for its flexibility, could adopt various chair and boat conformations, and MD simulations would show the transitions between them. These simulations are also critical for understanding how solvent molecules arrange around the solute and stabilize different conformations, which is crucial for predicting its behavior in a biological environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would allow for the assignment of key vibrational modes, such as the strong C=O stretch of the ketone, the N-H stretch of the amine, and the C-O-C stretch of the oxolane ring. Theoretical calculations on azepane have shown good agreement with experimental vibrational data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Azepane) | Stretching | ~3350 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Ketone) | Stretching | ~1710 |

| C-N (Azepane) | Stretching | ~1180 |

| C-O-C (Oxolane) | Asymmetric Stretch | ~1150 |

Note: This table is illustrative, showing typical frequency ranges for the indicated functional groups.

The performed searches for scholarly articles and computational chemistry databases did not yield any results containing density functional theory (DFT) calculations, molecular modeling data, or any other theoretical analysis for this particular molecule. Consequently, the information required to construct an article based on the provided outline, including data tables on bond lengths, bond angles, or Mulliken charges, is not available in the public domain.

General searches for computational studies on related structures, such as lactam and ketone derivatives, were conducted in an attempt to find analogous data. However, these searches also failed to provide any specific information that could be directly applied to this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each section and subsection as outlined in the user's instructions.

Applications of 2 Azepan 2 Yl 1 Oxolan 2 Yl Ethan 1 One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The bifunctional nature of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one, possessing both a secondary amine and a ketone, positions it as a valuable building block in organic synthesis. enamine.net The azepane nitrogen can readily participate in nucleophilic substitution and addition reactions, while the ketone carbonyl group is susceptible to a wide array of transformations.

This duality allows for the sequential or orthogonal functionalization of the molecule. For instance, the azepane nitrogen can be protected, allowing for selective reactions at the ketone. Subsequently, deprotection of the nitrogen would enable further derivatization at that site. This versatility makes it an attractive starting material for the construction of more complex molecular architectures. nuph.edu.ua

Table 1: Potential Reactions at the Azepane and Ketone Moieties

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Azepane (Secondary Amine) | N-Alkylation | Alkyl halides, Tosylates | Tertiary Amine |

| N-Acylation | Acyl chlorides, Anhydrides | Amide | |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Tertiary Amine | |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | RMgX | Tertiary Alcohol | |

| Wittig Reaction | Ph₃P=CHR | Alkene | |

| Aldol (B89426) Condensation | Aldehydes/Ketones, Base/Acid | β-Hydroxy Ketone |

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The inherent structure of this compound, containing two heterocyclic rings, makes it an ideal precursor for the synthesis of novel, more complex heterocyclic systems. mdpi.com Intramolecular reactions, facilitated by the proximity of the amine and ketone functionalities, could lead to the formation of fused or spirocyclic ring systems.

For example, under acidic or basic conditions, an intramolecular condensation between the azepane nitrogen and the ketone carbonyl could potentially lead to the formation of a bicyclic enamine or iminium ion intermediate, which could then be further elaborated. Such strategies are fundamental in the construction of diverse heterocyclic libraries. researchgate.net The synthesis of various heterocyclic compounds, such as benzothiazines and pyranones, often relies on the cyclization of appropriately functionalized precursors. researchgate.netmdpi.com

Derivatization and Functionalization for Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. The multiple reaction handles on this compound allow for its extensive derivatization, making it a suitable scaffold for combinatorial chemistry. nih.gov

By systematically reacting the azepane nitrogen and the ketone carbonyl with a diverse set of reagents, a large library of analogues can be rapidly synthesized. For example, a matrix approach could be employed where a set of acyl chlorides are reacted with the azepane nitrogen, followed by reaction of the ketone with a series of Grignard reagents. This would generate a library of compounds with diverse substituents at two points of the molecule, increasing the chemical space explored. psu.eduresearchgate.net

Potential as a Chiral Auxiliary or Ligand Precursor

The presence of a stereocenter at the 2-position of the azepane ring and the 2-position of the oxolane ring suggests that chiral variants of this compound could serve as valuable chiral auxiliaries or precursors to chiral ligands. wikipedia.org Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comtcichemicals.com

If an enantiomerically pure form of the compound were available, the chiral environment created by the azepane and oxolane rings could influence the facial selectivity of reactions at the ketone or at a group attached to the azepane nitrogen.

Furthermore, the nitrogen and oxygen atoms within the molecule could act as coordination sites for metal ions. Derivatization of the core structure could lead to the synthesis of novel bidentate or tridentate ligands for use in asymmetric catalysis. nih.gov The development of new chiral ligands is crucial for the advancement of enantioselective synthesis. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings on 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

A thorough review of prominent chemical databases and scholarly search engines indicates that this compound is not a widely studied compound. There are no specific research articles, patents, or detailed experimental procedures that focus explicitly on its synthesis or characterization. Its physical and chemical properties, spectroscopic data, and biological activity remain largely uninvestigated in the public domain.

Unexplored Synthetic Avenues and Methodological Improvements

Given the absence of established synthetic routes for this compound, several potential strategies can be proposed based on general organic chemistry principles. One plausible approach could involve the acylation of a suitable organometallic derivative of 2-methylazepane (B1295868) with an activated derivative of oxolane-2-carboxylic acid. Alternatively, the coupling of 2-(azepan-2-yl)acetonitrile with an oxolane-2-carbonyl derivative, followed by hydrolysis, could be explored.

Methodological improvements would focus on achieving high yields, stereoselectivity (if applicable), and purification efficiency. The development of a convergent synthesis, where the azepane and oxolane fragments are prepared separately and then coupled, could offer a flexible and efficient route.

Emerging Reactivity Patterns and Transformation Potential

The reactivity of this compound is expected to be dictated by the functional groups present: a ketone, a secondary amine within the azepane ring, and the ether linkage in the oxolane ring. The ketone carbonyl group would be susceptible to nucleophilic attack, reduction, and reactions at the α-carbon. The secondary amine offers a site for N-alkylation, acylation, and other modifications.

The juxtaposition of the azepane and oxolane moieties could lead to interesting intramolecular reactions, potentially forming bicyclic or spirocyclic systems under appropriate conditions. The transformation potential of this molecule is high, offering a scaffold for the synthesis of more complex nitrogen- and oxygen-containing heterocyclic compounds.

Advanced Computational Approaches for Deeper Understanding

In the absence of experimental data, computational chemistry could provide valuable insights into the properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its three-dimensional structure, conformational preferences, and electronic properties such as HOMO-LUMO energies and electrostatic potential maps.

Molecular dynamics simulations could be used to study its behavior in different solvent environments. Furthermore, computational methods could predict spectroscopic data (NMR, IR) which would be invaluable for the characterization of the compound once it is synthesized. Such in silico studies can guide synthetic efforts and help to rationalize its potential reactivity.

Outlook for the Broader Impact of Research on this compound in Chemical Science

While currently an understudied molecule, research into this compound could have a significant impact on several areas of chemical science. The development of novel synthetic methodologies for its preparation could be applicable to the synthesis of other complex heterocyclic compounds.

The unique combination of the azepane and oxolane rings in a single molecule presents a novel scaffold that could be of interest in medicinal chemistry and materials science. Azepane derivatives are known to exhibit a range of biological activities, and the incorporation of an oxolane moiety could modulate these properties. A thorough investigation into this compound would contribute to the fundamental understanding of the structure-property relationships of such hybrid heterocyclic systems.

Q & A

Q. What role does oxolane ring conformation play in bioavailability?

- The oxolane ring’s puckering affects solubility and membrane permeability. Conformational analysis via DFT calculations and in vitro permeability assays (e.g., Caco-2 cell models) can correlate ring dynamics with absorption .

Q. How can NMR titration experiments elucidate protein-binding mechanisms?

- Perform ¹H-¹⁵N HSQC titration to monitor chemical shift perturbations in protein residues upon compound binding. Fit data to a two-state model to calculate dissociation constants (Kd) and identify binding hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.